N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-([2,3'-Bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a [2,3'-bipyridin]-4-ylmethyl substituent. The benzothiadiazole moiety is electron-deficient, making it valuable in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., protein-binding applications) .
Synthetic routes for analogous compounds (e.g., thiazole carboxamides) involve coupling amines with carboxylate intermediates using reagents like EDCl or HOBt, followed by hydrolysis and amidation steps .
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-18(13-3-4-15-17(9-13)23-25-22-15)21-10-12-5-7-20-16(8-12)14-2-1-6-19-11-14/h1-9,11H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHHEXPWIWDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step processThe final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the bipyridine and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzo[c][1,2,5]thiadiazole core, while substitution reactions can introduce various functional groups onto the bipyridine moiety .
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties. Research indicates that derivatives of thiadiazole compounds often show potent activity against various cancer cell lines. For instance, studies have demonstrated that similar thiadiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents can enhance the anticancer efficacy of these compounds .
Antimicrobial Properties
Compounds containing the thiadiazole moiety have been reported to possess antimicrobial activities against a range of pathogens. This includes antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents. The incorporation of bipyridine structures may further enhance these properties due to their ability to facilitate metal coordination, which is crucial for biological activity .
Organic Light Emitting Diodes (OLEDs)
N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has potential applications in organic electronics, particularly in OLED technology. The compound's luminescent properties are advantageous for creating efficient light-emitting materials. Its ability to emit light in the visible spectrum makes it suitable for use in display technologies .
Conductive Polymers
The integration of thiadiazole with bipyridine into polymer matrices can lead to the development of conductive polymers. These materials can be utilized in various electronic devices due to their enhanced charge transport properties and stability under operational conditions .
Case Study 1: Anticancer Activity
A study investigated a series of thiadiazole derivatives similar to this compound against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study revealed that compounds with similar structural features to this compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antibacterial properties .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | IC50 values as low as 10 µM against cancer cells |
| Antimicrobial Agents | MICs between 8 - 32 µg/mL against bacteria | |
| Materials Science | OLEDs | Efficient light emission in visible spectrum |
| Conductive Polymers | Enhanced charge transport properties |
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in redox reactions, which can influence various biological processes. In the context of its anticancer activity, it is believed to target hypoxia-inducible factors (HIFs), thereby inhibiting tumor growth and survival under hypoxic conditions .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Properties: Bipyridine’s planar structure may enhance charge mobility compared to bithiophene or pyrrolidinone derivatives, positioning the target compound as a candidate for organic field-effect transistors (OFETs) .
- Synthetic Challenges : The bipyridine moiety may introduce steric hindrance during amide coupling, necessitating optimized conditions (e.g., microwave-assisted synthesis) .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Overview
This compound features a bipyridine moiety linked to a benzo[c][1,2,5]thiadiazole core. The structural arrangement contributes to its electron-accepting properties and stability, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Redox Reactions : The compound's electron-accepting properties facilitate participation in redox reactions, influencing cellular processes.
- Inhibition of Hypoxia-Inducible Factors (HIFs) : It is believed to inhibit HIFs, which play a crucial role in tumor growth and survival under hypoxic conditions. This mechanism suggests potential applications in cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Activity Type |
|---|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 | Anticancer |
| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 | Anticancer |
| OVCAR-4 (Ovarian) | 25.1 | 77.5 | - | Anticancer |
| PC-3 (Prostate) | 28.7 | - | - | Anticancer |
These results indicate a broad spectrum of activity against various cancer types, highlighting the compound's potential as an anticancer agent .
Anti-inflammatory and Antibacterial Activity
In addition to anticancer properties, this compound may also exhibit anti-inflammatory and antibacterial activities. For example:
- Anti-inflammatory Activity : Studies have shown that derivatives of thiadiazole compounds can effectively lower inflammation through inhibition of protein denaturation processes.
- Antibacterial Activity : The compound has been tested against various pathogenic bacteria using methods like the agar well diffusion method. It showed efficacy against Gram-positive bacteria but limited activity against Gram-negative strains like Escherichia coli .
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound and related compounds:
- Synthesis and Evaluation : A study focused on synthesizing various thiadiazole derivatives and evaluating their biological activities demonstrated that modifications to the thiadiazole ring significantly influenced their anticancer potency.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substituents on the bipyridine moiety could enhance or diminish biological activity, guiding future design efforts for more potent analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
